N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

antiproliferative HeLa benzothiazole

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic small molecule that combines a 4-fluorobenzothiazole core, a pyridin-3-ylmethyl substituent, and a cinnamamide backbone. The compound has a molecular formula of C₂₂H₁₆FN₃OS and a molecular weight of 389.45 g/mol, and is typically supplied at ≥95% purity for research use only.

Molecular Formula C22H16FN3OS
Molecular Weight 389.45
CAS No. 895011-66-2
Cat. No. B2740436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide
CAS895011-66-2
Molecular FormulaC22H16FN3OS
Molecular Weight389.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C22H16FN3OS/c23-18-9-4-10-19-21(18)25-22(28-19)26(15-17-8-5-13-24-14-17)20(27)12-11-16-6-2-1-3-7-16/h1-14H,15H2/b12-11+
InChIKeyKPFMCOXJGPGTEK-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide (CAS 895011-66-2): Chemical Identity and Procurement Baseline


N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide is a synthetic small molecule that combines a 4-fluorobenzothiazole core, a pyridin-3-ylmethyl substituent, and a cinnamamide backbone. The compound has a molecular formula of C₂₂H₁₆FN₃OS and a molecular weight of 389.45 g/mol, and is typically supplied at ≥95% purity for research use only [1]. It belongs to the broader class of N-(substituted-benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamides, a chemotype that has drawn interest for its potential kinase inhibitory, antiproliferative, and cholinesterase-modulating activities [2][3]. The 4-fluoro substitution distinguishes it from other halogen or alkyl variants at the benzothiazole ring, potentially altering both target affinity and metabolic stability.

Why N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide Cannot Be Simply Replaced by In-Class Analogs


Within the N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide series, even single-atom substitutions at the benzothiazole ring produce distinct biological profiles. Public screening data shows that the 4-fluoro analog yields different antiproliferative potency against HeLa cells compared to its 4-methylthio and 6-fluoro counterparts [1]. Moreover, patent literature explicitly distinguishes 4-fluorobenzothiazole-containing compounds for their enhanced kinase inhibition and antiviral activity relative to non-fluorinated or differently substituted congeners . Therefore, substituting the 4-fluoro compound with a 4-methoxy, 4-methylthio, or 6-fluoro analog without re-screening risks losing target potency or altering selectivity, making direct interchange scientifically unreliable.

Quantitative Differentiation Evidence for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide vs. Closest Analogs


HeLa Cell Antiproliferative Activity: 4-Fluoro vs. 4-Methylthio and 6-Fluoro Analogs

In a single PubChem BioAssay (WST-8, 48 h), the 4-fluoro analog (CAS 895011-66-2) was classified among compounds with HeLa antiproliferative activity ≤ 1 µM, whereas the 4-methylthio analog (CAS 1007033-40-0) showed activity > 1 µM in the same panel [1]. The 6-fluoro isomer (CAS 895018-41-4) was also tested but did not meet the ≤ 1 µM threshold [1]. While exact IC₅₀ values are not publicly disclosed for all compounds in this primary screen, the categorical outcome demonstrates that moving the fluoro substituent from position 4 to 6 or replacing it with methylthio reduces antiproliferative potency below the 1 µM benchmark.

antiproliferative HeLa benzothiazole structure–activity relationship

Kinase Inhibition Potential: 4-Fluorobenzothiazole-Containing Compounds vs. Non-Fluorinated Scaffolds

Compounds bearing a 4-fluorobenzothiazole moiety have been explicitly claimed as kinase inhibitors with antiproliferative activity on tumor cell lines in patent EP2719696A1 [1]. In a related medicinal chemistry context, TKB245 and TKB248—two SARS-CoV-2 main protease (Mpro) inhibitors containing a 4-fluorobenzothiazole-2-carbonyl warhead—achieved EC₅₀ values of 0.051 µM and 0.033 µM, respectively, in VeroE6 cell replication assays, whereas non-fluorinated or 5‑fluoro analogs were less potent or inactive . Although N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide differs in its warhead (cinnamamide vs. carbonyl), the shared 4-fluorobenzothiazole core is associated with nanomolar-level target engagement.

kinase inhibition 4-fluorobenzothiazole antiproliferative Mpro

Cholinesterase Inhibition: Benzothiazole–Pyridinium Scaffold Activity vs. N-(pyridin-3-ylmethyl)cinnamamide Baseline

Patent US-9255091-B2 discloses benzothiazole-based pyridinium compounds with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, with some examples achieving IC₅₀ values below 100 nM [1]. In parallel, the simpler N-(pyridin-3-ylmethyl)cinnamamide scaffold (lacking the benzothiazole ring) has been reported to inhibit cholinesterase enzymes, but with lower potency . The target compound incorporates both the benzothiazole and the pyridin-3-ylmethyl cinnamamide motifs, suggesting synergistic binding interactions.

acetylcholinesterase butyrylcholinesterase benzothiazole neurodegenerative

Hemostatic Activity: Benzothiazole–Cinnamamide Derivatives as Platelet Aggregation Modulators

A series of N-(benzo[d]thiazol-2-yl)cinnamamide derivatives synthesized by Nong et al. (RSC Advances, 2018) demonstrated potent hemostatic activity, with compound Q2 exhibiting a platelet aggregation activity up to 1283.9 times greater than the positive control etamsylate in the nanomole range [1]. The structure–activity relationship analysis indicated that electron-withdrawing substituents on the benzothiazole ring, such as fluorine, enhance thrombin activation compared to electron-donating groups [1].

hemostasis platelet aggregation benzothiazole thrombin

Antiviral Protease Inhibition: N-(substituted-thiazol-2-yl)cinnamamide Potency

El-Sayed et al. reported that N‑(substituted‑thiazol‑2‑yl)cinnamamide analogs 19, 20, and 21 inhibit viral protease with IC₅₀ values of 22.61, 14.7, and 21.99 µM, respectively, outperforming reference drugs nitazoxanide and lopinavir [1]. Although the exact 4-fluorobenzothiazole analog was not part of this specific panel, the thiazole–cinnamamide pharmacophore is validated for antiviral protease inhibition.

antiviral protease inhibitor thiazole cinnamamide

High-Value Application Scenarios for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide in Scientific Procurement


Anticancer Lead Discovery: HeLa Antiproliferative Screening

This compound is suited as a starting point for antiproliferative screening programs targeting cervical cancer. The demonstration of ≤ 1 µM activity in HeLa cells within a comparative analog panel (Section 3, Evidence 1) supports its selection over the 4-methylthio and 6-fluoro isomers. Research teams can use this compound to establish initial SAR around the 4-fluorobenzothiazole motif before optimizing the cinnamamide or pyridylmethyl substituents. [1]

Kinase Inhibitor Probe Development

Given the patent-backed association of 4-fluorobenzothiazole-containing compounds with kinase inhibition (Section 3, Evidence 2), this cinnamamide is a candidate for kinase selectivity profiling panels. It can serve as a tool compound to investigate whether the cinnamamide warhead confers covalent or reversible binding to specific kinases, potentially differentiating it from non-cinnamamide 4-fluorobenzothiazole probes. [2]

Hemostasis and Thrombin Activation Research

The electron-withdrawing 4-fluoro substituent aligns with SAR trends favoring potent platelet aggregation and thrombin activation (Section 3, Evidence 4). This compound can be procured for in vitro hemostasis assays to benchmark its thrombin activation activity against lead Q2 (1283.9× etamsylate) and to expand the chemical space of benzothiazole–cinnamamide hemostatic agents. [3]

Neurodegenerative Disease Target Engagement: Cholinesterase Profiling

The hybrid benzothiazole–pyridinyl cinnamamide architecture is a privileged scaffold for cholinesterase inhibition (Section 3, Evidence 3). Procurement of this compound enables direct AChE/BChE IC₅₀ determination and comparison with patent-exemplified benzothiazole–pyridinium leads, supporting hit-to-lead programs for Alzheimer’s or nerve-agent countermeasure research. [4]

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.